3-氯苯甲醛肟

描述

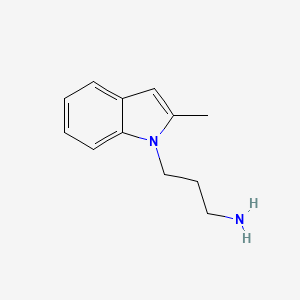

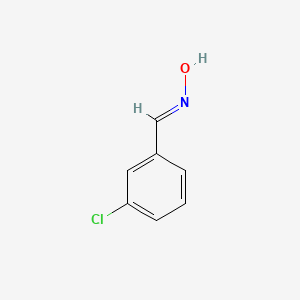

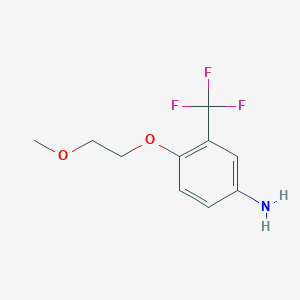

3-Chlorobenzaldehyde oxime is a chemical compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 3-Chlorobenzaldehyde oxime involves a suspension of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol, containing sodium acetate. This mixture is heated under reflux for 3 hours . Another method involves the use of Bi2O3 in oxime synthesis under grinding condition .Molecular Structure Analysis

The molecular structure of 3-Chlorobenzaldehyde oxime is represented by the linear formula C7H6ClNO . It has a molecular weight of 155.585 .Chemical Reactions Analysis

Oximes, such as 3-Chlorobenzaldehyde oxime, are known to undergo various chemical reactions. For instance, a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes are also known to undergo bioorthogonal reactions with electrophilic carbonyl groups .科学研究应用

抗氧化性能

3-氯苯甲醛肟,像其他肟化合物一样,显示出作为抗氧化剂的潜力。一项关于相关肟化合物3-(苯基肼基)丁酮肟的研究表明,它能够降低由过氧化氢和其他试剂诱导的脂质过氧化,暗示了肟类化合物内更广泛的抗氧化能力(Puntel et al., 2008)。

蛋白多糖共轭疫苗的合成

包括3-氯苯甲醛肟在内的肟化学在疫苗开发的生物共轭中得到应用。例如,利用肟形成进行蛋白质和多糖的高效共轭是创建共轭疫苗的关键。这些方法已被证明与当前疫苗合成技术兼容,显著提高了产量并简化了疫苗生产过程(Lees et al., 2006)。

贝克曼重排和有机合成

3-氯苯甲醛肟在贝克曼重排中很有用,这是有机合成中重要的反应。例如,通过涉及肟的反应形成的O-(氯代草酰)肟可以使用五氯化锑重排,生成硝基六氯化锑酸盐,突显了该化合物在有机化学中生成有用中间体和终产物的作用(Jochims et al., 1990)。

合成应用的多功能性

像3-氯苯甲醛肟这样的肟提供了广泛的合成应用,从制备到有机化学中的各种用途。它们在各种合成策略中作为功能团,强调了它们在该领域的多功能性和重要性(Ahmed et al., 2020)。

在细胞死亡和药物研究中的作用

一些肟,包括3-氯苯甲醛肟的衍生物,已被研究其对细胞过程如凋亡和坏死的影响。这些发现为它们在药物研究中的应用打开了可能性,超越了它们作为有机磷化合物解毒剂的传统作用(Zandona et al., 2021)。

对结构化学和药物开发的贡献

像3-氯苯甲醛肟这样的肟衍生物在结构化学中发挥着重要作用,有助于理解分子结构和相互作用。这种知识在药物设计和开发中至关重要(Purushothaman & Thiruvenkatam, 2017)。

合成免疫学中的类固醇半抗原

在免疫学中,像3-氯苯甲醛肟这样的肟被用于合成类固醇半抗原。这种合成增强了免疫反应的特异性,展示了该化合物在医学研究和疫苗开发中的应用(Janoski et al., 1974)。

涉及金属的合成和反应

3-氯苯甲醛肟是一类参与金属介导和金属催化反应的化合物之一。这些反应在合成金属配合物、功能化肟和创建各种有机物种,包括杂环系统方面具有应用,突显了该化合物在化学和材料科学中的潜力(Bolotin et al., 2017)。

物理有机化学方面

在物理有机化学中,对肟类化合物的研究,包括3-氯苯甲醛肟,可以揭示分子结构和电子/质子定位的见解。这些研究对于理解化学性质和反应性至关重要,影响着新合成方法的发展(Irshaidat, 2008)。

晶体学和立体化学

对3-氯苯甲醛肟等肟类化合物的研究有助于晶体学和立体化学。详细的晶体学数据增进了对分子相互作用和结构的理解,这对于新材料和药物的开发至关重要(Jerslev, 1950)。

被抑制酶的再活化

对包括3-氯苯甲醛肟衍生物在内的肟类化合物进行研究,可以使其具有再活化被有机磷化合物抑制的酶的能力。这项研究对于开发化学战剂和杀虫剂的解毒剂具有重要意义(Delfino & Figueroa-Villar, 2009)。

生物相容性水凝胶在生物医学工程中的应用

肟类化学在形成支持细胞粘附的水凝胶方面起着关键作用,这是生物医学工程的一个重要方面。利用肟键连接网络制备的这些水凝胶具有可调节的机械性能和生物相容性,使其适用于各种医疗应用(Grover et al., 2012)。

作用机制

Target of Action

The primary target of oxime compounds, including 3-chlorobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Mode of Action

Oxime compounds interact with their targets by reactivating AChE that has been inhibited by organophosphates . They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function.

Biochemical Pathways

The primary biochemical pathway affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . By reactivating AChE, oxime compounds restore the normal function of this pathway, which is critical for muscle function and various glandular secretions. The downstream effects include the normalization of muscle contractions and glandular activities.

Result of Action

The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of excess acetylcholine in the synaptic cleft, thereby alleviating the symptoms of organophosphate poisoning, such as muscle weakness, excessive salivation, and convulsions.

Action Environment

The action of 3-chlorobenzenecarbaldehyde oxime, like other oxime compounds, can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier is a critical factor in its efficacy against organophosphate poisoning in the central nervous system . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.

安全和危害

未来方向

Oximes, including 3-Chlorobenzaldehyde oxime, have significant potential in various fields. For instance, they are being studied for their ability to cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, they are being explored for their potential in the synthesis of antimicrobial hydroxamates and other pharmacological derivatives .

生化分析

Biochemical Properties

3-Chlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of aldehydes to oximes. This interaction is crucial for the synthesis of various bioactive compounds, including cyanogenic glucosides and glucosinolates . Additionally, 3-Chlorobenzaldehyde oxime can act as a nucleophile, reacting with electrophilic carbonyl groups to form stable oxime derivatives .

Cellular Effects

3-Chlorobenzaldehyde oxime influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, oximes, including 3-Chlorobenzaldehyde oxime, can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This modulation can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-Chlorobenzaldehyde oxime involves its interaction with biomolecules through nucleophilic addition to carbonyl groups. This reaction forms a stable oxime linkage, which can further undergo rearrangement reactions such as the Beckmann rearrangement to form amides or nitriles . Additionally, 3-Chlorobenzaldehyde oxime can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chlorobenzaldehyde oxime can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 3-Chlorobenzaldehyde oxime can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Chlorobenzaldehyde oxime vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At high doses, 3-Chlorobenzaldehyde oxime can exhibit toxic effects, including oxidative stress and cellular damage . These effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

3-Chlorobenzaldehyde oxime is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various bioactive metabolites. These metabolites can participate in further biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in the synthesis of cyanogenic glucosides and glucosinolates underscores its role in plant and animal metabolism .

Transport and Distribution

Within cells and tissues, 3-Chlorobenzaldehyde oxime is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

3-Chlorobenzaldehyde oxime is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular sites . The subcellular localization of 3-Chlorobenzaldehyde oxime is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

属性

IUPAC Name |

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGODJOFVRYPMO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34158-71-9 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)